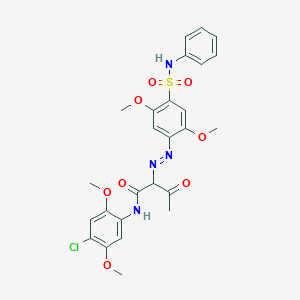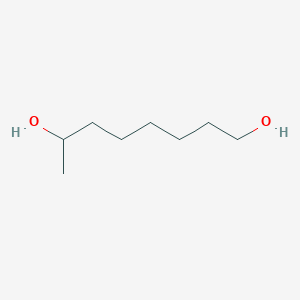
1,7-Octanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Octanediol is a colorless, viscous liquid that belongs to the family of diols. It has a molecular formula of C8H18O2 and a molecular weight of 146.23 g/mol. 1,7-Octanediol has a wide range of applications, including its use as a chemical intermediate in the production of various polymers, as well as in the synthesis of pharmaceuticals and cosmetics.
Wirkmechanismus
The exact mechanism of action of 1,7-Octanediol is not fully understood, but it is believed to work by disrupting the cell membranes of microorganisms. This disruption leads to the leakage of intracellular components, ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 1,7-Octanediol can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 1,7-Octanediol has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,7-Octanediol is its broad-spectrum antimicrobial activity, which makes it a useful tool for researchers studying the effects of microorganisms on various biological systems. However, one limitation of 1,7-Octanediol is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1,7-Octanediol. One area of interest is the development of new antibacterial agents based on the structure of 1,7-Octanediol. Additionally, researchers may investigate the use of 1,7-Octanediol in the development of new biodegradable polymers, which could have significant environmental benefits. Finally, further studies may be conducted to better understand the mechanism of action of 1,7-Octanediol and its potential use in the treatment of inflammatory diseases.
Synthesemethoden
1,7-Octanediol can be synthesized through several methods, including the catalytic hydrogenation of adipic acid, the hydration of 1,7-octadiene, and the reduction of 1,7-octanedial. The most commonly used method for the synthesis of 1,7-Octanediol is the hydrogenation of adipic acid, which involves the use of a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
1,7-Octanediol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial properties, making it a promising candidate for use in the development of new antibacterial agents. Additionally, 1,7-Octanediol has been investigated for its potential use in the synthesis of biodegradable polymers, which could have significant environmental benefits.
Eigenschaften
CAS-Nummer |
13175-32-1 |
|---|---|
Produktname |
1,7-Octanediol |
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
octane-1,7-diol |
InChI |
InChI=1S/C8H18O2/c1-8(10)6-4-2-3-5-7-9/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
QUADBKCRXGFGAX-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCO)O |
Kanonische SMILES |
CC(CCCCCCO)O |
Synonyme |
1,7-Octanediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



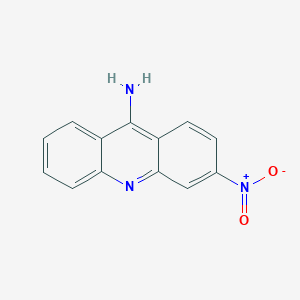
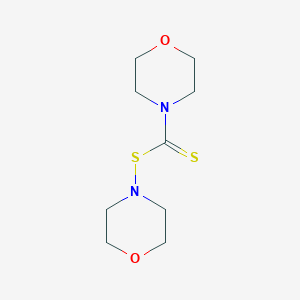
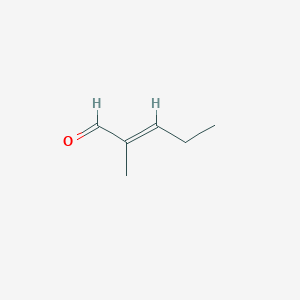
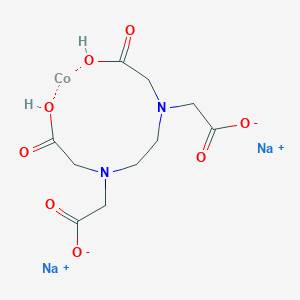
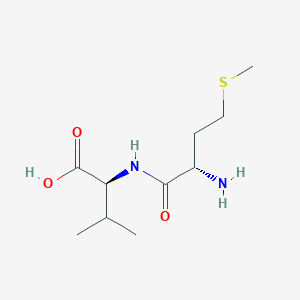
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)
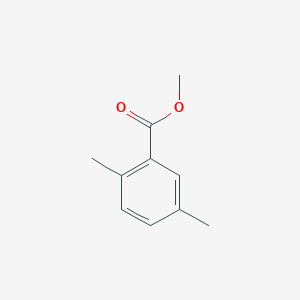
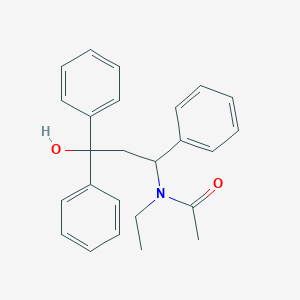
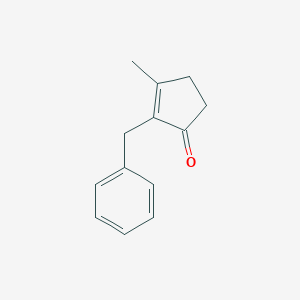
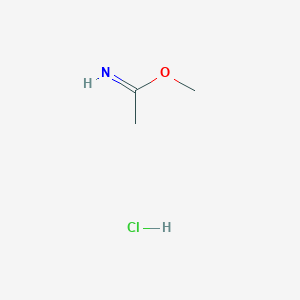
![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)
![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)

